LUMO Energy Level: Quantified 0.17 eV Upward Shift Relative to PCBM
The primary differentiator for ICBA is its engineered lowest unoccupied molecular orbital (LUMO) energy level, which is precisely elevated relative to PCBM. This is a direct consequence of breaking the conjugation of the C60 cage with two indene functional groups [1]. The shift increases the energy offset at the donor-acceptor interface, which is the thermodynamic driver for achieving higher open-circuit voltages in completed devices.
| Evidence Dimension | LUMO Energy Level |
|---|---|
| Target Compound Data | -3.74 eV (or reported as -3.5 eV by CV depending on reference) [2] |
| Comparator Or Baseline | PCBM: -3.91 eV [2] |
| Quantified Difference | +0.17 eV (ICBA LUMO is shallower/higher energy) [3] |
| Conditions | Electrochemical analysis / Cyclic Voltammetry (CV) [3] |
Why This Matters
This 0.17 eV increase is the fundamental property that enables a higher maximum theoretical Voc in photovoltaic devices, directly addressing the primary limitation of PCBM in P3HT-based systems.
- [1] Kang, H., et al. (2012). Controlling Number of Indene Solubilizing Groups in Multiadduct Fullerenes for Tuning Optoelectronic Properties and Open-Circuit Voltage in Organic Solar Cells. ACS Applied Materials & Interfaces, 4(1), 110–116. View Source
- [2] Chinese Patent CN102351632A. Preparation method of indene-C60 bisadduct. View Source
- [3] He, Y., Chen, H.-Y., Hou, J., & Li, Y. (2010). Indene−C60 Bisadduct: A New Acceptor for High-Performance Polymer Solar Cells. Journal of the American Chemical Society, 132(4), 1377–1382. View Source
